N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide
Description
The compound N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted at key positions:
- Position 4: A 3,4,5-trimethoxyphenylamino moiety, a pharmacophore known for interactions with biological targets such as tubulin or kinases.
- Position 7: A methyl group, which may sterically influence reactivity or binding.
This structure is synthetically accessible via methods analogous to those for related 1,8-naphthyridines, such as POCl3-mediated reactions in DMF followed by functionalization .
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-7-27(8-2)23(28)17-13-24-22-16(10-9-14(3)25-22)20(17)26-15-11-18(29-4)21(31-6)19(12-15)30-5/h9-13H,7-8H2,1-6H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTYGRUXXSXNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 3,4,5-trimethoxyaniline with a suitable naphthyridine derivative under acidic or basic conditionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine compounds.
Scientific Research Applications
N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations in 1,8-Naphthyridine Derivatives
Key analogs and their distinguishing features are summarized below:
2.4. Physicochemical Properties
- Lipophilicity: The diethyl group (target compound) increases logP vs. thiomorpholine () or acetylaminophenyl () .
- Solubility : Thiomorpholine and morpholine derivatives () enhance aqueous solubility via polar heterocycles, whereas trimethoxyphenyl and adamantyl groups favor organic phases .
Biological Activity
N,N-Diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structure and Properties
The chemical structure of this compound contributes to its biological activity. The presence of the naphthyridine moiety is significant due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of 1,8-naphthyridine exhibit antimicrobial properties . The compound has shown effectiveness against various bacterial strains. A study highlighted the enhancement of antibiotic activity when combined with fluoroquinolones against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Naphthyridine derivatives are recognized for their anticancer activities . The compound demonstrated cytotoxic effects in vitro against several cancer cell lines. For example, it has been reported to inhibit the proliferation of human cancer cells by inducing apoptosis and interfering with cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induces apoptosis via p53-independent pathways |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest at G1 phase |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of CDK2 and CDK4 |
Neurological Effects
The compound exhibits potential in the treatment of neurological disorders. Studies suggest that 1,8-naphthyridine derivatives may possess neuroprotective effects and could be beneficial in conditions such as Alzheimer's disease and depression .
The mechanism through which this compound exerts its effects involves multiple pathways:
- DNA Intercalation : Similar to other naphthyridine derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : It activates apoptotic pathways by modulating proteins associated with cell survival and death.
- Cell Cycle Regulation : The compound has been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Case Studies
- Anticancer Efficacy : In a study involving non-small cell lung cancer models, the compound demonstrated significant tumor growth inhibition when administered in combination with standard chemotherapeutics. This suggests a potential role as an adjunct therapy in cancer treatment .
- Neuroprotective Effects : In animal models of Alzheimer's disease, treatment with this naphthyridine derivative resulted in improved cognitive function and reduced neuroinflammation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
